molecular formula C10H18O4 B12805243 1,5-Bis(hydroxymethyl)-3-oxabicyclo(3.3.1)nonan-9-ol CAS No. 6948-40-9

1,5-Bis(hydroxymethyl)-3-oxabicyclo(3.3.1)nonan-9-ol

Cat. No.: B12805243
CAS No.: 6948-40-9
M. Wt: 202.25 g/mol
InChI Key: ITAGXAAUYTWNAZ-UHFFFAOYSA-N
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Description

1,5-Bis(hydroxymethyl)-3-oxabicyclo(3.3.1)nonan-9-ol is a complex organic compound characterized by its unique bicyclic structure. This compound features two hydroxymethyl groups and an oxabicyclo nonane ring system, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(hydroxymethyl)-3-oxabicyclo(3.3.1)nonan-9-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent functionalization steps introduce the hydroxymethyl groups.

Example Synthetic Route:

    Diels-Alder Reaction: Cyclopentadiene reacts with a suitable dienophile under heat to form the bicyclic core.

    Hydroxymethylation: The bicyclic compound is then subjected to hydroxymethylation using formaldehyde in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(hydroxymethyl)-3-oxabicyclo(3.3.1)nonan-9-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halides, ethers, esters.

Scientific Research Applications

1,5-Bis(hydroxymethyl)-3-oxabicyclo(3.3.1)nonan-9-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 1,5-Bis(hydroxymethyl)-3-oxabicyclo(3.3.1)nonan-9-ol exerts its effects depends on its interaction with molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure may also interact with enzymes or receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(hydroxymethyl)-3-oxabicyclo(3.3.1)nonane: Lacks the hydroxyl group at the 9-position.

    1,5-Bis(hydroxymethyl)-3-oxabicyclo(3.3.1)nonan-2-ol: Hydroxyl group at a different position.

Uniqueness

1,5-Bis(hydroxymethyl)-3-oxabicyclo(3.3.1)nonan-9-ol is unique due to its specific substitution pattern and the presence of both hydroxymethyl groups and an oxabicyclo nonane ring. This combination of features makes it particularly versatile for various chemical transformations and applications.

Properties

CAS No.

6948-40-9

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

1,5-bis(hydroxymethyl)-3-oxabicyclo[3.3.1]nonan-9-ol

InChI

InChI=1S/C10H18O4/c11-4-9-2-1-3-10(5-12,8(9)13)7-14-6-9/h8,11-13H,1-7H2

InChI Key

ITAGXAAUYTWNAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(COCC(C1)(C2O)CO)CO

Origin of Product

United States

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